Cas no 2358810-80-5 (2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid)

2-ヒドロキシ-3-(5-メチル-1H-ピラゾール-4-イル)プロパン酸は、ピラゾール骨格とヒドロキシカルボン酸基を有する有機化合物です。分子構造中の官能基の組み合わせにより、医薬品中間体や生化学研究用試薬としての応用が期待されます。特に、5位のメチル基が立体障害を軽減し、反応性を向上させる特徴があります。カルボキシル基と水酸基の存在により、金属イオンとのキレート形成能を示す可能性もあり、触媒や機能性材料開発における利用価値が注目されています。高い純度で合成可能な点が研究用途での利点となります。

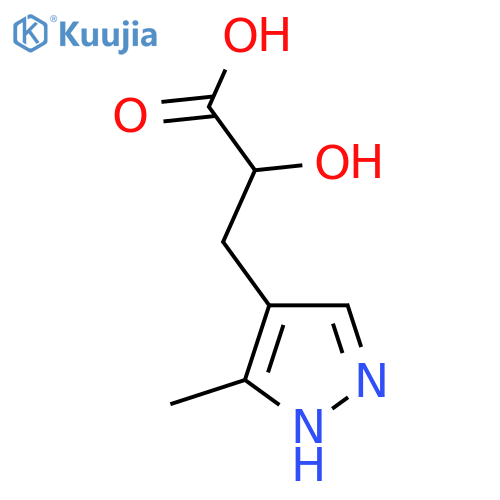

2358810-80-5 structure

商品名:2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid

2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid

- EN300-1451863

- 2358810-80-5

-

- インチ: 1S/C7H10N2O3/c1-4-5(3-8-9-4)2-6(10)7(11)12/h3,6,10H,2H2,1H3,(H,8,9)(H,11,12)

- InChIKey: IOMYYXUTFQKISP-UHFFFAOYSA-N

- ほほえんだ: OC(C(=O)O)CC1C=NNC=1C

計算された属性

- せいみつぶんしりょう: 170.06914219g/mol

- どういたいしつりょう: 170.06914219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 86.2Ų

2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1451863-1.0g |

2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid |

2358810-80-5 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1451863-1000mg |

2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid |

2358810-80-5 | 1000mg |

$914.0 | 2023-09-29 | ||

| Enamine | EN300-1451863-5000mg |

2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid |

2358810-80-5 | 5000mg |

$2650.0 | 2023-09-29 | ||

| Enamine | EN300-1451863-2500mg |

2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid |

2358810-80-5 | 2500mg |

$1791.0 | 2023-09-29 | ||

| Enamine | EN300-1451863-250mg |

2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid |

2358810-80-5 | 250mg |

$840.0 | 2023-09-29 | ||

| Enamine | EN300-1451863-500mg |

2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid |

2358810-80-5 | 500mg |

$877.0 | 2023-09-29 | ||

| Enamine | EN300-1451863-100mg |

2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid |

2358810-80-5 | 100mg |

$804.0 | 2023-09-29 | ||

| Enamine | EN300-1451863-10000mg |

2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid |

2358810-80-5 | 10000mg |

$3929.0 | 2023-09-29 | ||

| Enamine | EN300-1451863-50mg |

2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid |

2358810-80-5 | 50mg |

$768.0 | 2023-09-29 |

2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

2358810-80-5 (2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid) 関連製品

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬